molecular formula C16H22N2O5 B4423460 N-(2,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

N-(2,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Cat. No. B4423460
M. Wt: 322.36 g/mol
InChI Key: DENUCTUGKLBAFJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, also known as DASB, is a selective serotonin reuptake inhibitor (SSRI) that is commonly used in scientific research to investigate the role of serotonin in various physiological and pathological conditions.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide works by selectively binding to the SERT, which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, which can lead to increased activation of serotonin receptors and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increasing the levels of extracellular serotonin in the brain, altering the activity of serotonin receptors, and modulating the activity of other neurotransmitter systems such as dopamine and norepinephrine. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its ability to increase serotonin levels in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide in lab experiments is its high selectivity for the SERT, which allows for accurate and precise measurement of SERT density and distribution in vivo. This compound is also relatively stable and has a long half-life, which makes it suitable for use in imaging studies. However, one limitation of this compound is that it does not distinguish between different conformations of the SERT, which may be important for understanding the functional properties of the transporter.

Future Directions

There are several potential future directions for research involving N-(2,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide. One area of interest is the role of SERT in various psychiatric and neurological disorders, such as depression, anxiety, and autism spectrum disorder. Another area of research is the development of novel radioligands that can selectively target different conformations of the SERT, which may provide new insights into the functional properties of the transporter. Additionally, there is interest in using this compound and other radioligands to investigate the role of serotonin in non-neuronal tissues, such as the gastrointestinal tract and immune system.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is primarily used in scientific research to investigate the role of serotonin in various physiological and pathological conditions, such as depression, anxiety, and schizophrenia. This compound is a highly selective radioligand for the serotonin transporter (SERT), which allows researchers to visualize and quantify the density and distribution of SERT in the brain and other tissues using positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging techniques.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-20-12-3-4-13(14(11-12)21-2)17-15(19)18-7-5-16(6-8-18)22-9-10-23-16/h3-4,11H,5-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENUCTUGKLBAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCC3(CC2)OCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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